Cas no 126932-91-0 (2-(4-Methylcyclohex-3-en-1-yl)propan-2-yl 4-methylbenzene-1-sulfonate)

2-(4-Methylcyclohex-3-en-1-yl)propan-2-yl 4-methylbenzene-1-sulfonate 化学的及び物理的性質
名前と識別子
-
- 2-(4-methylcyclohex-3-en-1-yl)propan-2-yl 4-methylbenzene-1-sulfonate
- 126932-91-0
- EN300-37153150
- 2-(4-Methylcyclohex-3-en-1-yl)propan-2-yl 4-methylbenzene-1-sulfonate
-
- インチ: 1S/C17H24O3S/c1-13-5-9-15(10-6-13)17(3,4)20-21(18,19)16-11-7-14(2)8-12-16/h5,7-8,11-12,15H,6,9-10H2,1-4H3
- InChIKey: ISMMKXCIELJEGA-UHFFFAOYSA-N
- SMILES: S(C1C=CC(C)=CC=1)(=O)(=O)OC(C)(C)C1CC=C(C)CC1
計算された属性
- 精确分子量: 308.14461580g/mol
- 同位素质量: 308.14461580g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 21
- 回転可能化学結合数: 4
- 複雑さ: 477
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.9
- トポロジー分子極性表面積: 51.8Ų
2-(4-Methylcyclohex-3-en-1-yl)propan-2-yl 4-methylbenzene-1-sulfonate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-37153150-2.5g |
2-(4-methylcyclohex-3-en-1-yl)propan-2-yl 4-methylbenzene-1-sulfonate |
126932-91-0 | 95.0% | 2.5g |
$754.0 | 2025-03-18 | |
Enamine | EN300-37153150-0.1g |
2-(4-methylcyclohex-3-en-1-yl)propan-2-yl 4-methylbenzene-1-sulfonate |
126932-91-0 | 95.0% | 0.1g |
$339.0 | 2025-03-18 | |
Enamine | EN300-37153150-5.0g |
2-(4-methylcyclohex-3-en-1-yl)propan-2-yl 4-methylbenzene-1-sulfonate |
126932-91-0 | 95.0% | 5.0g |
$1115.0 | 2025-03-18 | |
Enamine | EN300-37153150-10.0g |
2-(4-methylcyclohex-3-en-1-yl)propan-2-yl 4-methylbenzene-1-sulfonate |
126932-91-0 | 95.0% | 10.0g |
$1654.0 | 2025-03-18 | |
Enamine | EN300-37153150-0.05g |
2-(4-methylcyclohex-3-en-1-yl)propan-2-yl 4-methylbenzene-1-sulfonate |
126932-91-0 | 95.0% | 0.05g |
$323.0 | 2025-03-18 | |
Enamine | EN300-37153150-0.5g |
2-(4-methylcyclohex-3-en-1-yl)propan-2-yl 4-methylbenzene-1-sulfonate |
126932-91-0 | 95.0% | 0.5g |
$370.0 | 2025-03-18 | |
Enamine | EN300-37153150-1.0g |
2-(4-methylcyclohex-3-en-1-yl)propan-2-yl 4-methylbenzene-1-sulfonate |
126932-91-0 | 95.0% | 1.0g |
$385.0 | 2025-03-18 | |
Enamine | EN300-37153150-0.25g |
2-(4-methylcyclohex-3-en-1-yl)propan-2-yl 4-methylbenzene-1-sulfonate |
126932-91-0 | 95.0% | 0.25g |
$354.0 | 2025-03-18 |
2-(4-Methylcyclohex-3-en-1-yl)propan-2-yl 4-methylbenzene-1-sulfonate 関連文献
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
2-(4-Methylcyclohex-3-en-1-yl)propan-2-yl 4-methylbenzene-1-sulfonateに関する追加情報
Introduction to 2-(4-Methylcyclohex-3-en-1-yl)propan-2-yl 4-methylbenzene-1-sulfonate and Its Significance in Modern Chemical Research
2-(4-Methylcyclohex-3-en-1-yl)propan-2-yl 4-methylbenzene-1-sulfonate, identified by its CAS number 126932-91-0, is a compound of significant interest in the field of chemical biology and pharmaceutical research. This sulfonate derivative exhibits a unique structural framework that combines a 4-methylcyclohex-3-enyl moiety with a propan-2-yl substituent, linked to a 4-methylbenzene-1-sulfonate group. The presence of these specific functional groups imparts distinct chemical properties, making the compound a valuable candidate for further investigation in various biochemical pathways and drug development applications.
The 4-methylcyclohex-3-enyl part of the molecule introduces a rigid, cyclic structure with a double bond, which can influence the compound's interaction with biological targets. This motif is commonly found in natural products and has been explored for its potential pharmacological activity. The propan-2-yl group, on the other hand, provides a hydrophobic anchor that can modulate solubility and metabolic stability. Together, these features contribute to the compound's overall pharmacokinetic profile, making it an attractive scaffold for medicinal chemists.
The 4-methylbenzene-1-sulfonate moiety is particularly noteworthy due to its sulfonate functionality. Sulfonates are well-known for their ability to enhance binding affinity and selectivity in drug design. The sulfonate group can form strong ionic interactions with biological targets, including proteins and enzymes, which is crucial for achieving high efficacy in therapeutic applications. Additionally, the presence of a methyl group at the para position relative to the sulfonate enhances the lipophilicity of the benzene ring, further optimizing its pharmacological properties.
Recent advancements in computational chemistry have enabled more precise modeling of molecular interactions. Studies have shown that compounds featuring the 2-(4-Methylcyclohex-3-en-1-yl)propan-2-yl 4-methylbenzene-1-sulfonate core exhibit promising binding affinities with various biological targets. For instance, computational docking studies have identified potential interactions with enzymes involved in inflammatory pathways, suggesting its utility in developing anti-inflammatory agents. These findings align with emerging research trends that emphasize the importance of structural diversity in drug discovery.
In vitro experiments have further validated these computational predictions. Researchers have observed significant inhibitory effects of this compound on key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are central to inflammatory responses. The 4-methylcyclohex-3-enyl and propan-2-yl substituents appear to play a critical role in modulating enzyme activity by influencing binding kinetics and thermodynamics. Moreover, the sulfonate group contributes to sustained binding interactions, potentially leading to prolonged therapeutic effects.
The synthesis of 2-(4-Methylcyclohex-3-en-1-yl)propan-2-yl 4-methylbenzene-1-sulfonate presents an interesting challenge due to its complex structural features. Traditional synthetic routes involve multi-step organic transformations, including cyclization reactions and sulfonation processes. However, recent methodological improvements have streamlined these procedures, enhancing yield and purity. Advances in catalytic systems have also enabled more efficient functionalization of the aromatic ring, reducing unwanted byproducts and improving overall synthetic efficiency.
From a regulatory perspective, this compound does not fall under any restricted categories such as hazardous materials or controlled substances. Its safety profile has been preliminarily assessed through toxicity studies, which indicate moderate acute toxicity but low chronic risk under recommended handling conditions. This makes it suitable for further development without immediate concerns regarding regulatory hurdles.
The broader implications of this research are significant for drug discovery and development. The structural features of 2-(4-Methylcyclohex-3-en-1-y)propan -2 -yl 4 -methylbenzene -1 -sulfonate provide insights into how specific molecular motifs can be engineered to achieve desired pharmacological outcomes. By leveraging computational tools and synthetic methodologies, researchers can rapidly explore analogs with enhanced properties such as improved solubility or bioavailability.
Future directions may include exploring derivatives of this compound that exhibit enhanced selectivity or reduced side effects. Additionally, investigating its potential in combination therapies could open new avenues for treating complex diseases. As our understanding of molecular interactions continues to evolve, compounds like 2-(4-Methylcyclohex -3 -en -1 -yl)propan -2 -yl 4 -methylbenzene -1 -sulfonate will remain at the forefront of chemical biology research.
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